molecular formula C5H6N2O B044325 4-Methylpyridazin-3(2H)-one CAS No. 33471-40-8

4-Methylpyridazin-3(2H)-one

Cat. No.: B044325
CAS No.: 33471-40-8
M. Wt: 110.11 g/mol
InChI Key: HBPUWDXGIIXNTF-UHFFFAOYSA-N
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Description

4-Methylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This compound is characterized by a methyl group attached to the fourth carbon of the pyridazine ring and a keto group at the third position. It is a colorless solid with significant applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpyridazin-3(2H)-one can be synthesized through several methods. One common approach involves the condensation of hydrazine derivatives with 1,4-diketones or 4-ketoacids. For instance, the reaction of 4-methyl-1,4-diketone with hydrazine hydrate under reflux conditions yields this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady temperature and pressure, facilitating the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylpyridazin-3(2H)-one has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methylpyridazin-3(2H)-one is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and pharmacology .

Properties

IUPAC Name

5-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPUWDXGIIXNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464978
Record name 4-Methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33471-40-8
Record name 4-Methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the hydrogen bonding pattern observed in 4-methylpyridazin-3(2H)-one?

A1: Unlike its isomers, which exist as monohydrates with extensive hydrogen bonding [], this compound molecules form hydrogen-bonded dimers []. This suggests a difference in intermolecular interactions influenced by the position of the methyl group on the pyridazinone ring.

Q2: Is there any information available about the biological activity or applications of this compound based on this research?

A2: The provided research focuses solely on the structural characterization of this compound and its isomers []. It does not delve into its biological activity, applications, or other aspects like SAR, stability, toxicology, etc. Further research would be needed to explore these facets.

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